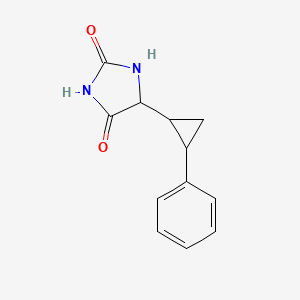

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione

描述

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a phenylcyclopropyl group attached to an imidazolidine-2,4-dione core.

作用机制

Target of Action

The primary targets of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2), which belong to the poly (ADP-ribose) polymerase family . These proteins play an essential role in the Wnt β-catenin pathway and various other cellular processes .

Mode of Action

This compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . The compound binds to conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 . This binding results in high-affinity interactions and contributes to the inhibitory potential of the compound .

Biochemical Pathways

The interaction of this compound with TNKS-1 and TNKS-2 affects the Wnt β-catenin pathway . This pathway is crucial for various cellular processes. The compound’s inhibitory action on TNKS-1 and TNKS-2 can therefore influence these processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on TNKS-1 and TNKS-2 . By inhibiting these targets, the compound can potentially influence the Wnt β-catenin pathway and other related cellular processes .

生化分析

Biochemical Properties

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its biochemical activity . The nature of these interactions often involves the formation of iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, which can lower the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitate various biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has demonstrated potential anticancer activity by suppressing tumor growth through the inhibition of specific signaling pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s ability to form stable complexes with metal ions and other biomolecules allows it to modulate enzyme activity and alter gene expression patterns . These interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in significant alterations in cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as anticancer or antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is important for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s biochemical activity and its interactions with other biomolecules within the cell.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This method yields imidazolidine derivatives with high efficiency, typically in the range of 70-74% . Another method involves the Knoevenagel condensation, which is used to synthesize larger homologous molecules .

Industrial Production Methods: Industrial production of this compound often involves optimization of multi-component reactions (MCRs) such as the Bucherer–Berg reaction . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

化学反应分析

Types of Reactions: 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazolidine-2,4-dione core, which is highly reactive.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield imidazolidine derivatives with additional oxygen-containing functional groups .

科学研究应用

Anticonvulsant Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant properties. The mechanism involves the inhibition of sodium channels in the brain, which is critical for controlling seizures. Studies have shown that modifications in the chemical structure can enhance this activity, making it a candidate for developing new anticonvulsant drugs .

Antibacterial Properties

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione has been evaluated for its ability to inhibit bacterial virulence factors. In particular, derivatives have shown significant inhibition of protease and hemolysin production in Pseudomonas aeruginosa, suggesting potential as an antibacterial agent. For instance, specific derivatives demonstrated complete inhibition of protease at sub-MIC concentrations .

Cardiovascular Effects

The compound has been studied for its effects on the cardiovascular system, particularly its ability to induce hypotension and bradycardia. These effects are likely mediated through interactions with muscarinic receptors leading to nitric oxide release and vasodilation . Such properties indicate potential therapeutic applications in managing hypertension.

Cancer Treatment

Recent studies suggest that imidazolidine derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth. For example, compounds related to this compound have shown promise in inhibiting VEGFR-2 activity, which is crucial for angiogenesis in tumors .

Case Studies

相似化合物的比较

Similar Compounds: Similar compounds include other imidazolidine-2,4-dione derivatives such as 5,5-diphenylimidazolidine-2,4-dione . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness: What sets 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione apart is its unique phenylcyclopropyl group, which enhances its biological activity and makes it a valuable compound for various applications.

生物活性

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine core, which is a five-membered heterocyclic structure known for its diverse biological activities. The presence of the phenylcyclopropyl group contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antinociceptive Effects : Studies have shown that derivatives of imidazolidine-2,4-dione can modulate pain pathways, suggesting potential applications in pain management .

- Cardiovascular Effects : Some derivatives have demonstrated hypotensive and bradycardic effects in animal models, indicating a possible role in cardiovascular therapy .

- Inhibition of LYP : Recent studies have identified this compound as a potential inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which is implicated in autoimmune diseases .

The mechanisms through which this compound exerts its effects are multifaceted:

- Interaction with Enzymes : It may inhibit specific enzymes involved in inflammatory processes or immune responses, such as LYP .

- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially leading to vasodilation and reduced peripheral resistance in cardiovascular applications .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

属性

IUPAC Name |

5-(2-phenylcyclopropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-10(13-12(16)14-11)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCJURIGVDBUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C3C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。